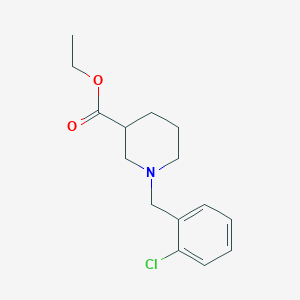![molecular formula C24H24N2O2S B5214881 3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5214881.png)
3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific enzymes and proteins in the body. For example, it has been shown to bind to acetylcholinesterase and inhibit its activity, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of certain tumor cells in vitro and in animal models. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is that this compound may be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, more research is needed to determine the safety and toxicity of this compound, which may inform its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 5-acenaphthenol, which is then converted into 1,2-dihydro-5-acenaphthylenamine. This intermediate is then reacted with carbon disulfide to form 1,2-dihydro-5-acenaphthylenylamino)carbonothioyl chloride. Finally, this compound is reacted with butylamine to produce 3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide.
Applications De Recherche Scientifique
3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has potential applications in various fields of scientific research. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions. Additionally, 3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been studied for its ability to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Propriétés
IUPAC Name |
3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-2-3-14-28-19-8-4-7-18(15-19)23(27)26-24(29)25-21-13-12-17-11-10-16-6-5-9-20(21)22(16)17/h4-9,12-13,15H,2-3,10-11,14H2,1H3,(H2,25,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKKTUTPZRPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-dibenzo[b,d]furan-3-yl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5214800.png)
![ethyl (1-{[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5214813.png)
![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)


![N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5214834.png)

![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)

![ethyl 2-cyclohexyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5214860.png)
![4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5214895.png)